molecular formula C7H14Cl2N4 B6200958 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride CAS No. 2694727-96-1

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

Cat. No.: B6200958
CAS No.: 2694727-96-1
M. Wt: 225.1
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Description

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride is a heterocyclic compound with a bicyclic structure comprising a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one in the presence of trifluoracetic acid (TFA) in anhydrous toluene. The reaction is carried out under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted pyrazolo[3,4-b]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ylmethanol dihydrochloride
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of a dihydrochloride salt, which can enhance its solubility and stability. This compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications .

Properties

CAS No.

2694727-96-1

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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